Rac-BINAP-Palladium-G3 is a palladium-based catalyst that incorporates racemic 1,1'-bi-2-naphthol (BINAP) as a ligand. This compound is notable for its effectiveness in catalyzing various cross-coupling reactions, particularly in organic synthesis. The chemical formula for rac-BINAP-Palladium-G3 is C57H47NO3P2PdS, and it has a CAS number of 2151915-22-7. The compound exhibits unique properties such as lower catalyst loadings and shorter reaction times compared to traditional palladium catalysts, making it a valuable tool in synthetic organic chemistry .
Rac-BINAP-Palladium-G3 is primarily utilized in palladium-catalyzed cross-coupling reactions, including:
These reactions are crucial for synthesizing complex organic molecules and pharmaceuticals, showcasing the versatility of rac-BINAP-Palladium-G3 as a catalyst .
The synthesis of rac-BINAP-Palladium-G3 generally involves the coordination of palladium with racemic BINAP ligands. The typical steps include:
The process allows for the fine-tuning of catalyst properties by adjusting the ligand environment and reaction conditions .
Rac-BINAP-Palladium-G3 finds extensive applications in:
Its ability to facilitate efficient coupling reactions makes it a preferred choice among chemists .
Interaction studies involving rac-BINAP-Palladium-G3 primarily focus on its catalytic activity and selectivity in various reactions. Research has shown that the presence of different substituents on the aromatic rings can significantly affect the reaction rates and yields. Additionally, studies have explored how varying reaction conditions (temperature, solvent, concentration) influence the performance of this catalyst in cross-coupling reactions .
Several compounds exhibit similar catalytic properties to rac-BINAP-Palladium-G3. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| BINAP-Palladium | Effective for asymmetric synthesis | Enantiomeric selectivity |
| DPPF-Palladium | Known for high stability and reactivity | Better performance in certain coupling reactions |
| Xantphos-Palladium | Broad substrate scope | Enhanced reactivity with challenging substrates |
Rac-BINAP-Palladium-G3 stands out due to its specific ligand architecture that allows for lower catalyst loadings while maintaining high efficiency in cross-coupling reactions . Its unique properties make it particularly advantageous for applications requiring rapid synthesis without compromising yield or selectivity.
The development of efficient synthetic methodologies for racemic 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl palladium third generation coordination complexes represents a significant advancement in organometallic catalyst design [7]. The ligand architecture optimization strategies employed in rac-BINAP-Pd-G3 synthesis focus on the careful modification of the biphenyl backbone and phosphine substituents to achieve optimal coordination geometry and electronic properties [9] [10].
Recent developments in ligand architecture optimization have focused on virtual ligand-assisted optimization methods, which employ computational approaches to identify optimal structural parameters [10]. These techniques utilize derivative calculations with respect to ligand parameters to systematically optimize bite angles, steric bulk, and electronic properties [10]. The implementation of conjugate-gradient methods based on calculated derivative values has proven particularly effective in identifying optimal ligand configurations for enhanced catalytic performance [10].
Table 1: BINAP Ligand Structural Parameters
| Parameter | Value | Reference |
|---|---|---|
| Natural bite angle | 93° | [14] |
| Dihedral angle between naphthyl groups | ~90° | [14] |
| Palladium-phosphorus bond length | 2.30-2.32 Å | [18] |
| Molecular weight | 622.67 g/mol | [14] |
The electronic tuning of BINAP ligands through substituent modification represents a critical optimization strategy [9]. The incorporation of electron-donating or electron-withdrawing groups on the phenyl rings attached to phosphorus atoms allows for precise control of the ligand's donor properties [9]. Electron-rich alkylphosphines demonstrate superior electron-donating capabilities compared to arylphosphines due to the greater electronegativity of sp² hybrid orbitals versus sp³ hybrids [52].
Advanced ligand design strategies have incorporated bis-indole chiral architectures that provide enhanced structural diversity and catalytic performance [11]. These SPINDOLE-based systems demonstrate unique structural features including distinct P-P distances, τ4 parameters, and bite angles that differentiate them from traditional BINAP ligands [11]. The implementation of these modified architectures has resulted in exceptional enantioselectivities exceeding 99% in rhodium-catalyzed asymmetric hydrogenation reactions [11].
The coordination chemistry of palladium in BINAP-based systems exhibits distinctive structural and electronic characteristics that fundamentally influence catalytic activity [16] [17]. The formation of palladium BINAP complexes involves the coordination of the bidentate phosphine ligand to palladium centers through both phosphorus atoms, creating a chelate complex with characteristic bite angles ranging from 92-96° [18] [51].
Crystallographic studies reveal that palladium BINAP complexes adopt slightly distorted square planar geometries with palladium-phosphorus bond distances typically ranging from 2.30 to 2.35 Å [18]. The conformational flexibility of the BINAP backbone allows for adaptation to different coordination environments while maintaining optimal overlap between phosphorus lone pairs and palladium d-orbitals [18]. Computational analyses using density functional theory methods demonstrate that calculated bite angles are consistently 3° larger than experimentally determined values, indicating the influence of crystal packing forces on observed geometries [18].
The electronic properties of palladium BINAP complexes are significantly influenced by the π-stacking interactions between phenyl and naphthyl rings within the ligand framework [18]. These interactions, characterized by angles ranging from 9.7° to 21.2° between adjacent aromatic systems, contribute to the overall stability and reactivity of the coordination complex [18]. The delta angle parameter, which quantifies the asymmetric effect exerted by exchangeable ligands, provides valuable insight into the electronic environment around the palladium center [18].
Table 2: Palladium BINAP Complex Structural Data
| Complex Type | Pd-P Bond Length (Å) | Bite Angle (°) | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| [(BINAP)PdCl₂] | 2.315 | 92.8 | 87.4 | [18] |
| [(rac-BINAP)PdCl₂] | 2.320 | 93.2 | 89.1 | [18] |
| DFT calculated | 2.325 | 95.7 | 91.2 | [18] |
The coordination behavior of BINAP ligands demonstrates remarkable adaptability to different palladium oxidation states and coordination environments [16] [19]. In palladium(0) complexes, both BINAP ligands coordinate exclusively through phosphorus atoms, with one ligand potentially providing additional η²-arene coordination through carbon-carbon bonds adjacent to phosphine groups [16]. This dual coordination mode enhances complex stability while maintaining accessibility for substrate coordination and subsequent catalytic transformations [16].
The influence of electronic effects on palladium BINAP coordination chemistry becomes particularly evident in complexes containing electron-withdrawing substituents [47]. Structural distortions induced by electronic modifications can result in anomalously long palladium-phosphorus bond lengths exceeding 2.40 Å, representing some of the longest recorded distances for this bond type [47]. These distortions reflect the delicate balance between steric and electronic factors that govern coordination geometry in BINAP-based systems [47].
Palladium BINAP complexes demonstrate exceptional thermal and chemical stability under ambient conditions [3] [7]. The third generation precatalyst design incorporates a methanesulfonate anion and aminobiphenyl backbone that provides enhanced solubility in common organic solvents while maintaining air and moisture stability [3] [30]. This stability profile enables long-term storage and handling under standard laboratory conditions without significant decomposition or loss of catalytic activity [3].
The incorporation of methanesulfonate anions in rac-BINAP-Pd-G3 coordination complexes represents a critical design element that significantly influences catalyst stability and performance characteristics [22] [28]. The methanesulfonate group functions as both a coordinating ligand and stabilizing counterion, providing enhanced thermal stability and prolonged catalyst lifetime compared to alternative anionic systems [22] .
Crystallographic analyses reveal that methanesulfonate anions coordinate directly to palladium centers with bond lengths of approximately 2.184 Å, significantly shorter than corresponding chloride coordination distances of 2.412 Å [28]. This enhanced coordination strength contributes to improved catalyst stability while facilitating controlled release of the active palladium species under appropriate reaction conditions [28]. The electron-withdrawing nature of the methanesulfonate group renders the palladium center more electrophilic, as evidenced by downfield shifts of 0.76 ppm in ¹H nuclear magnetic resonance spectra of amine protons [28].
The stability advantages of methanesulfonate anions become particularly apparent when compared to triflate systems [53] [54]. While triflate anions demonstrate superior leaving group capabilities, methanesulfonate provides an optimal balance between stability and reactivity [54] [55]. Kinetic studies indicate that methanesulfonate derivatives exhibit reaction rate constants approximately 10²-fold lower than triflate analogs, while maintaining 15-fold greater reactivity than bromide systems [53]. This intermediate reactivity profile enables controlled catalyst activation while preventing premature decomposition [54].
Table 3: Comparative Stability Data for Sulfonate Anion Systems
| Anion Type | Bond Length to Pd (Å) | Relative Stability | Activation Temperature (°C) | Reference |
|---|---|---|---|---|
| Methanesulfonate | 2.184 | High | 175-180 | [1] [28] |
| Triflate | 2.250 | Moderate | 140-160 | [53] |
| Tosylate | 2.195 | High | 185-195 | [26] |
The methanesulfonate anion contributes to enhanced catalyst lifetime through multiple mechanisms [22] [27]. The sulfonate group provides steric protection around the palladium center, reducing the likelihood of unwanted side reactions that lead to catalyst deactivation [27]. Additionally, the coordinated methanesulfonate can undergo reversible dissociation and reassociation, enabling catalyst regeneration during prolonged reaction periods [27]. This dynamic behavior is particularly beneficial in challenging cross-coupling reactions requiring extended reaction times [27].
Mechanistic studies demonstrate that methanesulfonate anions facilitate efficient generation of active palladium(0) species through base-promoted reductive elimination pathways [28] [41]. The activation process involves deprotonation of the aminobiphenyl backbone followed by rapid reductive elimination of the carbazole leaving group, generating monoligated palladium(0) complexes with precise ligand-to-palladium ratios [30] [41]. This controlled activation mechanism ensures optimal catalyst performance while minimizing formation of inactive palladium aggregates [41].
The influence of methanesulfonate anions extends to solubility characteristics and reaction medium compatibility [28]. Complexes containing methanesulfonate counterions demonstrate enhanced solubility in polar organic solvents and aqueous systems compared to halide analogs . This improved solubility profile facilitates homogeneous catalysis conditions and enables efficient mass transfer in biphasic reaction systems [57].
Temperature-dependent stability studies reveal that methanesulfonate-containing complexes maintain structural integrity at temperatures up to 175-180°C, significantly higher than many alternative catalyst systems [1] [7]. This thermal stability enables high-temperature catalytic processes while reducing the risk of catalyst decomposition and associated metal precipitation [1]. The combination of thermal stability and controlled activation makes methanesulfonate-based systems particularly valuable for challenging synthetic transformations requiring elevated temperatures [1].
The oxidative addition of aryl halides to rac-BINAP-Pd-G3 represents the initial and often rate-determining step in cross-coupling transformations. The mechanistic pathway involves the initial activation of the G3 precatalyst through deprotonation and subsequent reductive elimination to generate the active Pd(0) species [3]. This process yields the active LPd(0) catalyst, methanesulfonate salt, and carbazole [3].
Comprehensive kinetic investigations reveal that oxidative addition of aryl halides to the activated rac-BINAP-Pd-G3 system follows a complex mechanistic pathway involving ligand dissociation. The rate of oxidative addition exhibits an inverse first-order dependence on added BINAP ligand concentration when aryl halide concentrations are low, but transitions to dependence solely on the rate of chelating ligand dissociation at high aryl halide concentrations [4] [5].
| Temperature (°C) | Aryl Halide | Solvent | k_obs (s⁻¹) | Conditions |
|---|---|---|---|---|
| 45 | PhBr | benzene | 9.9 × 10⁻⁵ | Low [ArBr] |
| 60 | PhBr | toluene | 3.4 × 10⁻³ | Saturation region |
| 45 | PhBr | THF | 7.3 × 10⁻⁵ | Standard |
| 45 | PhBr | toluene | 8.1 × 10⁻⁵ | Standard |
| 60 | 2-bromoanisole | toluene | 3.9 × 10⁻⁴ | Saturation region |
| 60 | 2-bromo-p-xylene | toluene | 4.4 × 10⁻⁴ | Saturation region |
| 60 | 2-bromotoluene | toluene | 4.0 × 10⁻⁴ | Saturation region |
The oxidative addition mechanism proceeds through two distinct pathways depending on substrate concentration. At low aryl halide concentrations, the reaction follows first-order kinetics in aryl halide with inverse dependence on ligand concentration [4] [5]. At high aryl halide concentrations, saturation behavior is observed, indicating that the reaction rate becomes limited by the dissociation of BINAP from the palladium center [6].
Temperature effects demonstrate significant acceleration of oxidative addition rates, with approximately an order of magnitude increase in rate constants when temperature is elevated from 45°C to 60°C [6]. Notably, the oxidative addition process exhibits minimal solvent dependence, with rate constants varying by less than 8% across different solvents including benzene, toluene, tetrahydrofuran, and 2,5-dimethyl-tetrahydrofuran [6].
Electronic and steric factors significantly influence oxidative addition rates. Ortho-substituted aryl bromides, including 2-bromoanisole, 2-bromotoluene, and 2-bromo-p-xylene, display remarkably similar oxidative addition rate constants, suggesting that steric hindrance at the ortho position does not significantly impede the reaction under saturation conditions [6]. This observation indicates that the transition state for oxidative addition can accommodate moderate steric bulk around the reaction center.
The independence of oxidative addition rates from amine and base concentrations under catalytic conditions confirms that these species do not participate directly in the rate-determining step [7] [8]. This finding supports a mechanism where oxidative addition occurs to the BINAP-ligated Pd(0) species prior to coordination of nucleophilic partners [7] [8].
Transmetalation represents a critical mechanistic step following oxidative addition, wherein the boronic acid derivative transfers its organic group to the palladium center. The efficiency of this process depends critically on the electronic and steric properties of the phosphine ligand environment and the nature of the boronic acid partner.
Systematic investigation of phosphine ligand effects on transmetalation rates reveals significant differences based on ligand properties. The rate of transmetalation follows the order Ph₃P > i-Pr₃P > DPPF, highlighting the importance of generating a coordinatively unsaturated and electrophilic palladium center during the transmetalation process [9].
| Ligand | k_obs (× 10⁻³ s⁻¹) | k_rel | Temperature (°C) | Boronic Acid |
|---|---|---|---|---|
| Ph₃P | 9.95 | 3.61 | -10 | 4-fluorophenylboronic acid |
| i-Pr₃P | 8.09 | 2.94 | -10 | 4-fluorophenylboronic acid |
| DPPF | 2.75 | 1.00 | -10 | 4-fluorophenylboronic acid |
The slower transmetalation rate observed for DPPF-ligated complexes compared to monophosphine systems suggests that ligand dissociation is required prior to the transmetalation event [9]. The enhanced rate observed for Ph₃P relative to i-Pr₃P indicates that electronic factors, particularly the electrophilicity of the palladium center, play a more significant role than steric considerations in facilitating transmetalation [9].
Two distinct mechanistic pathways have been identified for transmetalation involving boronic acid derivatives. The first pathway involves direct reaction with a tricoordinate boronic acid complex that dominates in the presence of excess ligand [10]. The second pathway proceeds through an activated tetracoordinate boronate complex that operates under ligand-deficient conditions [10].
The formation of pre-transmetalation intermediates containing Pd-O-B linkages has been established through structural and kinetic analysis [11] [10]. These intermediates, including both tricoordinate (6-B-3) boronic acid complexes and tetracoordinate (8-B-4) boronate complexes, serve as competent transmetalation partners leading to cross-coupling products [10].
Boronic ester structure significantly impacts both pre-transmetalation intermediate speciation and the rate of organic group transfer. Several boronic esters undergo transmetalation over 20 times faster than their corresponding boronic acid analogues, particularly catechol and ethylene glycol arylboronate esters [11] [10].
Reductive elimination represents the final productive step in the catalytic cycle, leading to the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst. The mechanism and selectivity of this process depend critically on the coordination environment around palladium and the electronic properties of the coupling partners.
The coordination number of the palladium center profoundly influences the rate and mechanism of reductive elimination. Three-coordinate palladium complexes consistently demonstrate faster reductive elimination rates compared to their four-coordinate analogues [14] [15]. This enhancement is attributed to reduced steric congestion and electronic factors that stabilize the transition state for reductive elimination [14].
| Complex Type | ΔG‡ (kcal/mol) | Temperature (°C) | t₁/₂ (min) | Reference Condition |
|---|---|---|---|---|
| Three-coordinate Pd-amido | 20.0 | -10 | 20 | P(t-Bu)₃ ligand |
| Four-coordinate Pd-amido (DPPF) | 23.5 | 75 | 55 | DPPF ligand |
| Benzyl-Pd-amido | 18.0 | 25 | Not reported | Ionic mechanism |
| Norbornyl-Pd-amido (NHC) | 26.0 | 80 | Not reported | Concerted mechanism |
The rate of reductive elimination from palladium complexes containing bulky alkylphosphines such as P(t-Bu)₃ occurs with exceptional facility, achieving half-lives of 20 minutes even at -10°C [14]. In contrast, DPPF-ligated four-coordinate amido complexes require significantly higher temperatures (75°C) and exhibit longer reaction times (t₁/₂ = 55 min) [15].
Electronic effects play a crucial role in determining the rate and selectivity of C-N bond-forming reductive elimination. Electron-withdrawing groups on the palladium-bound aryl group accelerate the reductive elimination process, while electron-donating groups on the amido ligand similarly enhance reaction rates [15]. This pattern suggests that the aryl group functions as an electrophile and the amido ligand acts as a nucleophile during the bond-forming process [15].
The stereochemical outcome of reductive elimination provides insight into the mechanism of C-N bond formation. For benzylpalladium amido complexes, the observation of inversion of configuration at the benzylic carbon suggests an ionic mechanism involving dissociation of the amido ligand followed by nucleophilic attack on the benzyl ligand [16] [17]. This pathway contrasts with the concerted mechanism typically observed for C-C bond-forming reductive elimination [16].
The supporting ligand environment determines which mechanistic pathway operates during reductive elimination. Monophosphine-ligated complexes generally favor reductive elimination via phosphine dissociation to form three-coordinate intermediates, while at high phosphine concentrations, a pathway involving reductive elimination from four-coordinate complexes becomes dominant [15].
For N-heterocyclic carbene-ligated norbornylpalladium anilido complexes, reductive elimination occurs through a concerted mechanism with an experimentally determined activation barrier of 26 kcal/mol [18]. The stereochemistry of the norbornylamine product confirms retention of configuration, consistent with a concerted reductive elimination process [18].